L-2-Aminobutyric Acid D1 (Contain up to 3per cent d0)
Description
L-2-Aminobutyric acid (L-ABA) is a non-proteinogenic, chiral amino acid with the molecular formula C₄H₉NO₂. The D1 variant refers to a high-purity form containing up to 3% of its enantiomer, D-2-aminobutyric acid (D-ABA), denoted as d0. This compound is synthesized primarily via enzymatic or microbial fermentation methods to ensure stereochemical control, as chemical synthesis often results in racemic mixtures and environmental challenges .
L-ABA serves as a critical intermediate in pharmaceuticals, including the antiepileptic drug levetiracetam and the antituberculosis agent ethambutol . It also plays roles in oxidative stress regulation by modulating glutathione levels and ophthalmic acid biosynthesis . Its production involves engineered enzymes like leucine dehydrogenase (LDH) and ω-transaminases to optimize yield and enantiomeric purity .
Properties
CAS No. |
175274-24-5 |
|---|---|
Molecular Formula |
C₄H₈DNO₂ |
Molecular Weight |
104.13 |
Synonyms |
2-Amino-butanoic-2-d Acid |
Origin of Product |
United States |
Preparation Methods
Tartaric Acid-Mediated Resolution
The chemical resolution of racemic DL-2-aminobutyric acid using chiral resolving agents like L- or D-tartaric acid is a widely adopted industrial method. In this approach, DL-2-aminobutyric acid reacts with L-tartaric acid in an inorganic acid medium, forming diastereomeric salts with distinct solubility profiles. For instance, combining DL-2-aminobutyric acid (0.4 mol) with L-tartaric acid (0.1 mol) in 0.1 M hydrochloric acid at 70°C for 3 hours yields a solid intermediate compound, which is recrystallized to enhance purity. Subsequent ammonolysis of the intermediate with agents like triethylamine liberates the target L-enantiomer.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Molar Ratio : A 4:1 ratio of DL-2-aminobutyric acid to L-tartaric acid maximizes diastereomer separation.
-
Temperature : Reactions conducted at 70–100°C improve salt formation kinetics.
-
Solvent System : Aqueous hydrochloric acid (0.1–1.0 M) ensures protonation of the amino group, facilitating ionic interaction with tartaric acid.
Post-ammonolysis, the final product achieves a chemical purity of 99.5% and an optical rotation of [α]D²² = -21.2°, indicating minimal D-enantiomer contamination (<1%).
Asymmetric Conversion Using Chiral Catalysts
D-Tartaric Acid and Aromatic Aldehyde Catalysis
An alternative asymmetric conversion method employs D-tartaric acid and aromatic aldehydes to directly synthesize L-2-aminobutyric acid from racemic starting material. In this process, DL-2-aminobutyric acid reacts with D-tartaric acid (2:1–3:1 molar ratio) in an acidic solvent containing 1–5% benzaldehyde or vanillin as a catalyst. The reaction proceeds at 70–100°C for 6–8 hours, followed by recrystallization and ammonolysis.
Role of Aromatic Aldehydes
Aromatic aldehydes act as transient Schiff base-forming agents, selectively stabilizing the L-enantiomer-tartrate complex. This dynamic kinetic resolution enhances enantiomeric excess (ee) to >98%, with residual D-enantiomer levels below 2%. For example, using vanillin as a catalyst at 90°C for 7 hours yields L-2-aminobutyric acid with 89% isolated yield and 98.7% ee.
Analysis of Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC)
HPLC with chiral stationary phases (e.g., Crownpak CR(+) columns) is the gold standard for quantifying enantiomeric impurities. In patented methods, HPLC analysis confirmed that L-2-aminobutyric acid produced via chemical resolution contains ≤0.5% D-enantiomer, well below the 3% threshold.
Optical Rotation Measurements
Optical rotation values provide rapid purity assessments. For L-2-aminobutyric acid, [α]D²² values range from -20.5° to -21.5° in water, with deviations >0.5° indicating elevated D-enantiomer content.
Industrial Scale-Up and Cost Considerations
Solvent and Reagent Economics
Chemical resolution methods require inexpensive reagents like hydrochloric acid and tartaric acid, reducing production costs to <$50/kg. In contrast, asymmetric conversion incurs higher catalyst costs (e.g., vanillin at $80/kg) but offers faster reaction times.
Chemical Reactions Analysis
L-2-Aminobutyric Acid D1 undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced to produce (S)-2-amino butanol, a key intermediate for Ethambutol.
Substitution Reactions: It can participate in ammonolysis reactions with α-halogen acids.
Common Reagents and Conditions: Typical reagents include α-halogen acids, reducing agents, and enzymes such as threonine deaminase and leucine dehydrogenase.
Major Products: The major products formed include chiral intermediates for pharmaceuticals like Levetiracetam and Ethambutol.
Scientific Research Applications
Pharmaceutical Applications
1. Precursor for Chiral Drugs
L-2-Aminobutyric acid serves as a precursor in the synthesis of various chiral drugs. Notably, it is utilized in the production of anti-epileptic medications such as Levetiracetam and Brivaracetam, as well as the anti-tuberculotic drug Ethambutol . The increasing market demand for these drugs has prompted research into more efficient production methods of L-2-Aminobutyric acid.
2. Drug Intermediate Production
Recent studies have focused on the biotechnological production of L-2-Aminobutyric acid through engineered microbial strains. For instance, a metabolically tailored strain of Escherichia coli was developed to enhance the yield of L-2-Aminobutyric acid to 5.39 g/L, demonstrating its viability for large-scale pharmaceutical applications .
Biotechnological Applications
1. Biomass Conversion
L-2-Aminobutyric acid has been investigated for its role in biomass conversion processes. Research indicates that it can enhance the fractionation of cellulose from lignocellulosic biomass when used in conjunction with ionic liquids, thus contributing to more efficient biofuel production methods .
2. Targeted Metabolomics
In targeted metabolomics, L-2-Aminobutyric acid is employed to identify and validate new biomarkers for early diagnosis of conditions such as Systemic Lupus Erythematosus (SLE). This application highlights its importance in improving diagnostic accuracy within autoimmune disease research .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Liang et al. (2024) | Early SLE Diagnosis | Utilized L-2-Aminobutyric acid to enhance biomarker identification accuracy. |
| Zhu et al. (2023) | Biomass Conversion | Demonstrated improved cellulose fractionation using L-2-Aminobutyric acid in ionic liquids. |
| Fermentative Production (2019) | Drug Intermediate Production | Achieved high yields of L-2-Aminobutyric acid through engineered E. coli strains. |
Mechanism of Action
The mechanism of action of L-2-Aminobutyric Acid D1 involves its role as a precursor in various biochemical pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between L-ABA D1 and structurally or functionally related compounds:
Biological Activity
L-2-Aminobutyric acid (L-ABA) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities. This article explores the biological activity of L-2-Aminobutyric Acid D1, particularly focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
L-2-Aminobutyric acid is an amino acid with the chemical formula C4H9NO2. It is structurally characterized by an amine group, a carboxylic acid group, and a butyric backbone. The compound exists in various forms, including isotopically labeled variants such as D1, which contains up to 3% of the D0 form.
L-ABA has been shown to interact with various biological systems:
- Neurotransmitter Modulation : L-ABA acts as a precursor to neurotransmitters and neuromodulators. Its role in the central nervous system (CNS) is particularly significant, where it may influence GABAergic signaling pathways. Studies indicate that L-ABA can enhance GABA receptor activity, which is crucial for maintaining inhibitory neurotransmission in the brain .
- Metabolic Effects : Research has indicated that L-ABA can influence metabolic pathways. For instance, it has been utilized in targeted metabolomics to identify biomarkers for diseases such as Systemic Lupus Erythematosus (SLE), demonstrating its potential in disease diagnostics .
1. Antioxidant Properties
L-ABA exhibits antioxidant activity by modulating oxidative stress responses in cells. This effect may contribute to its protective role against cellular damage and inflammation .
2. Neuroprotective Effects
Research has highlighted the neuroprotective properties of L-ABA, particularly in models of neurodegenerative diseases. It may help mitigate neuronal cell death through its action on GABA receptors, promoting neuronal survival under stress conditions .
3. Metabolic Regulation
Studies suggest that L-ABA plays a role in regulating metabolic processes, including lipid metabolism and glucose homeostasis. Its application in biofuel production also underscores its versatility in biotechnological applications .
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of L-ABA on neuroprotection in mice subjected to oxidative stress. The administration of L-ABA resulted in a significant reduction in markers of oxidative damage compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Biomarker Discovery for SLE
In a clinical study involving patients with SLE, targeted metabolomics incorporating L-ABA revealed novel biomarkers associated with disease activity. This finding suggests that L-ABA could serve as a valuable tool in monitoring autoimmune diseases .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal enzymatic synthesis methods for producing L-2-Aminobutyric Acid with isotopic labeling (e.g., D1 deuterated forms)?
- Methodological Answer: The one-pot enzymatic synthesis using L-threonine as a substrate, coupled with L-threonine deaminase (L-TD), leucine dehydrogenase (LeuDH), and a NADH regeneration system (e.g., ketoreductase or formate dehydrogenase), achieves yields >99% under optimized conditions (pH 7.5–8.0, 50 g/L L-threonine, 5% isopropanol) . For deuterated variants, isotopically labeled precursors (e.g., deuterated L-threonine) can be introduced during synthesis, with downstream purification steps to control d0 content .
Q. How should L-2-Aminobutyric Acid D1 be handled and stored to maintain isotopic integrity?
- Methodological Answer: Store in sealed containers at room temperature to prevent hydrolysis or isotopic exchange. Use inert atmospheres (e.g., nitrogen) for long-term storage. Avoid exposure to strong oxidizing agents, which may degrade the compound or alter deuteration levels . Personal protective equipment (PPE), including EN166-certified safety goggles and nitrile gloves, is mandatory during handling .
Q. What analytical techniques validate the isotopic purity (D1 with ≤3% d0) of synthesized L-2-Aminobutyric Acid?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, -NMR can quantify residual d0 content by comparing proton signals in deuterated vs. non-deuterated regions. LC-MS with isotopic peak deconvolution provides additional validation .
Advanced Research Questions
Q. How do reaction parameters (pH, temperature, enzyme ratios) influence yield and isotopic fidelity in enzymatic synthesis?
- Methodological Answer:
- pH: Optimal activity for L-TD and LeuDH occurs at pH 7.5–8.0; deviations reduce enzyme efficiency and increase side products (e.g., L-alanine) .
- Temperature: Maintain 25–37°C to balance enzyme activity and stability. Higher temperatures risk denaturation, while lower temperatures slow kinetics .
- Enzyme Ratios: A 1:3:3 ratio of L-TD:LeuDH:KRED (ketoreductase) maximizes NADH regeneration and minimizes incomplete deuteration .
Q. What strategies resolve contradictions in yield reports between chemical and enzymatic synthesis methods?
- Methodological Answer: Chemical methods (e.g., butanone acid reduction) often report lower yields (60–70%) due to racemization and purification losses, whereas enzymatic methods achieve >95% yields but require strict control of coenzyme regeneration . Discrepancies arise from substrate-specific enzyme kinetics and isotopic labeling efficiency. Cross-validate results using orthogonal techniques (e.g., chiral HPLC for enantiomeric excess) .
Q. How can researchers mitigate challenges in scaling enzymatic synthesis for deuterated L-2-Aminobutyric Acid production?
- Methodological Answer:
- Immobilized Enzymes: Use enzyme immobilization on silica or polymer supports to enhance reusability and stability .
- Deuterated Cofactors: Introduce deuterated NADH analogs to reduce isotopic dilution during regeneration .
- Fed-Batch Systems: Maintain substrate and coenzyme concentrations to avoid rate-limiting depletion .
Q. What role does L-2-Aminobutyric Acid D1 play in metabolic tracing or drug mechanism studies?
- Methodological Answer: As a chiral building block, it is used in - or -labeled forms to trace metabolic flux in GABA shunt pathways or to study drug-protein interactions via isotopic shift assays . Its deuterated form enhances detection sensitivity in mass spectrometry-based proteomics .
Data-Driven Considerations
- Isotopic Contamination Risks: Non-deuterated (d0) content >3% may skew metabolic tracing results. Implement post-synthesis purification (e.g., ion-exchange chromatography) to meet purity thresholds .
- Polymorphic Forms: L-2-Aminobutyric Acid exhibits two ordered polymorphs (Z′ = 4), which may influence crystallization during deuteration. Use X-ray diffraction to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
